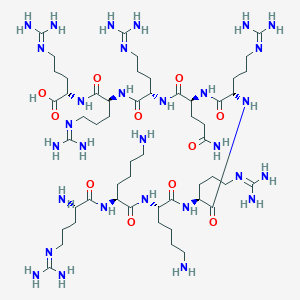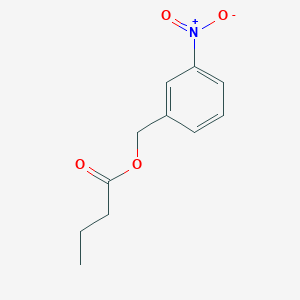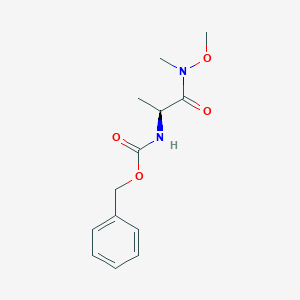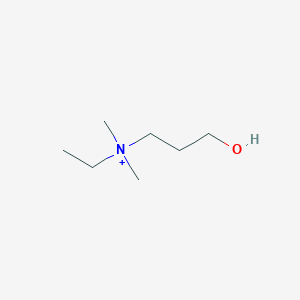
N-Ethylhomocholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethylhomocholine (NEHC) is a quaternary ammonium compound that has been used in scientific research to investigate the effects of cholinergic neurotransmission on various physiological and biochemical processes. This compound is a structural analog of acetylcholine, a neurotransmitter that plays a crucial role in the regulation of cognitive and motor functions in the central nervous system.
Wirkmechanismus
N-Ethylhomocholine acts as a cholinergic agonist by binding to nicotinic and muscarinic acetylcholine receptors. This binding activates these receptors, leading to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which regulate various physiological and biochemical processes.
Biochemische Und Physiologische Effekte
N-Ethylhomocholine has been shown to have various biochemical and physiological effects in scientific research studies. This compound has been shown to increase muscle contractions, regulate cardiovascular functions, and improve cognitive processes such as learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
N-Ethylhomocholine has several advantages as a research tool, including its ability to mimic the effects of acetylcholine on various physiological and biochemical processes. However, this compound also has limitations, including its short half-life and potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on N-Ethylhomocholine, including the investigation of its effects on different neurotransmitter systems and its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Additionally, future research could explore the development of more stable and less toxic analogs of N-Ethylhomocholine for use in scientific research.
Synthesemethoden
N-Ethylhomocholine can be synthesized through the reaction of ethyl bromide and homocholine in the presence of a strong base such as potassium hydroxide. The resulting compound is a white crystalline powder that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
N-Ethylhomocholine has been used in various scientific research studies to investigate the role of cholinergic neurotransmission in different physiological and biochemical processes. This compound has been used to study the effects of acetylcholine on muscle contractions, cardiovascular functions, and cognitive processes such as learning and memory.
Eigenschaften
CAS-Nummer |
123731-09-9 |
|---|---|
Produktname |
N-Ethylhomocholine |
Molekularformel |
C7H18NO+ |
Molekulargewicht |
132.22 g/mol |
IUPAC-Name |
ethyl-(3-hydroxypropyl)-dimethylazanium |
InChI |
InChI=1S/C7H18NO/c1-4-8(2,3)6-5-7-9/h9H,4-7H2,1-3H3/q+1 |
InChI-Schlüssel |
DLPPMKSHLIOSFX-UHFFFAOYSA-N |
SMILES |
CC[N+](C)(C)CCCO |
Kanonische SMILES |
CC[N+](C)(C)CCCO |
Andere CAS-Nummern |
123731-09-9 |
Synonyme |
ethylhomocholine MEHC N,N-dimethyl-N-ethyl-3-amino-1-propanol N-ethylhomocholine N-ethylhomocholine iodide N-monoethylhomocholine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





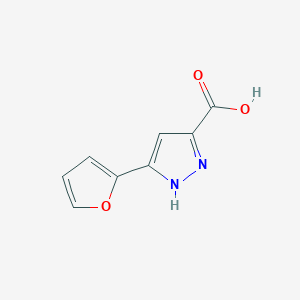


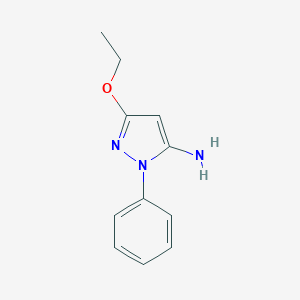
![6-Bromo-8-chloro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B38538.png)
